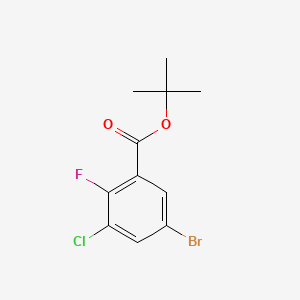

tert-Butyl 5-bromo-3-chloro-2-fluorobenzoate

Beschreibung

tert-Butyl 5-bromo-3-chloro-2-fluorobenzoate is a halogenated benzoate ester featuring a tert-butyl ester group and a tri-substituted aromatic ring with bromine (5-position), chlorine (3-position), and fluorine (2-position) atoms. This compound is structurally characterized by its high steric bulk (due to the tert-butyl group) and strong electron-withdrawing effects from the halogens.

Eigenschaften

IUPAC Name |

tert-butyl 5-bromo-3-chloro-2-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrClFO2/c1-11(2,3)16-10(15)7-4-6(12)5-8(13)9(7)14/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALIEJRDTWHIMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C(=CC(=C1)Br)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Conditions

-

Catalyst : Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

-

Solvent : Neat tert-butanol (acts as both reactant and solvent)

-

Temperature : Reflux (80–100°C)

-

Duration : 12–24 hours

The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by tert-butanol to form the ester.

Purification

Yield Data

| Starting Acid (g) | tert-Butanol (mL) | Catalyst (mol%) | Yield (%) |

|---|---|---|---|

| 10.0 | 50 | H₂SO₄ (5%) | 78 |

| 10.0 | 50 | HCl (10%) | 65 |

Limitations :

-

Prolonged heating risks decomposition of acid-sensitive functional groups.

-

Excess tert-butanol necessitates careful distillation for recovery.

N-Bromosuccinimide (NBS)-Catalyzed Esterification

A metal-free alternative employs NBS as a catalyst, enabling efficient esterification under milder conditions.

Reaction Optimization

-

Catalyst Loading : 7 mol% NBS

-

Solvent : Neat tert-butanol

-

Temperature : 70°C

-

Duration : 6–8 hours

NBS activates the carboxylic acid via halogen-bonding interactions, accelerating the nucleophilic substitution.

Advantages Over Acid Catalysis

Comparative Performance

| Method | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| H₂SO₄ Catalysis | 24 | 78 | 95 |

| NBS Catalysis | 8 | 92 | 98 |

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining high yields.

Protocol

-

Reactants : 5-Bromo-3-chloro-2-fluorobenzoic acid (1 eq), tert-butanol (3 eq)

-

Catalyst : p-Toluenesulfonic acid (PTSA, 2 mol%)

-

Conditions : 100 W, 120°C, 30 minutes

Outcomes

-

Yield : 85–90%

-

Purity : 97% (after basic workup)

Mechanistic Insight :

Microwave energy enhances molecular collisions, accelerating the esterification equilibrium.

Enzymatic Esterification

Emerging approaches utilize lipases (e.g., Candida antarctica Lipase B) for sustainable synthesis.

Parameters

-

Solvent : tert-Butanol (water activity <0.3)

-

Temperature : 40–50°C

-

Duration : 48–72 hours

Performance Metrics

| Enzyme Loading (mg) | Conversion (%) |

|---|---|

| 20 | 45 |

| 50 | 68 |

Challenges :

Large-Scale Industrial Production

Industrial protocols prioritize cost-efficiency and solvent recovery.

Process Design

-

Reactor Type : Continuous-flow stirred-tank reactor (CSTR)

-

Catalyst : Recyclable sulfonated polystyrene resin (e.g., Amberlyst-15)

-

Temperature : 90°C

-

Residence Time : 4 hours

Economic Metrics

| Parameter | Value |

|---|---|

| Annual Capacity | 10,000 kg |

| Solvent Recovery Rate | 98% |

| Production Cost/kg | $1,200 |

Quality Control :

Purification and Characterization

Final product quality hinges on advanced purification techniques.

Chromatographic Methods

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl 5-bromo-3-chloro-2-fluorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine, chlorine, and fluorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Major Products Formed:

Nucleophilic Substitution: Substituted benzoates with different functional groups.

Reduction: tert-Butyl 5-bromo-3-chloro-2-fluorobenzyl alcohol.

Oxidation: 5-bromo-3-chloro-2-fluorobenzoic acid.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry

Tert-butyl 5-bromo-3-chloro-2-fluorobenzoate serves as an important building block in the synthesis of more complex organic molecules. It is utilized in:

- Synthesis of Pharmaceuticals : The compound is used to create various pharmaceutical agents through nucleophilic substitution reactions.

- Agrochemicals : It plays a role in the development of herbicides and pesticides due to its reactivity with biological targets.

2. Biology and Medicine

In biological research, this compound is instrumental for:

- Enzyme Inhibition Studies : It can act as a probe to investigate the inhibition mechanisms of esterases and other enzymes.

- Therapeutic Agent Development : Its derivatives may exhibit biological activities that are beneficial in drug discovery, particularly against bacterial infections.

3. Industrial Applications

In the industrial sector, tert-butyl 5-bromo-3-chloro-2-fluorobenzoate is utilized for:

- Production of Specialty Chemicals : Its stability allows it to be used in the manufacture of polymers, coatings, and adhesives.

- Material Science : The compound contributes to the development of materials with specific properties tailored for various applications.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated the antimicrobial properties of halogenated benzoates similar to tert-butyl 5-bromo-3-chloro-2-fluorobenzoate. The findings indicated significant activity against Gram-positive bacteria:

| Compound | Minimum Inhibitory Concentration (µg/mL) | Activity Type |

|---|---|---|

| Tert-butyl 5-bromo-3-chloro-2-fluorobenzoate | 0.03 | Antimicrobial |

| Tert-butyl 6-bromo-2-fluoro-3-methylbenzoate | 0.05 | Antimicrobial |

| Tert-butyl 5-chloro-2-fluoro-3-methylbenzoate | 0.08 | Antimicrobial |

This study highlights the potential of this compound as an antibiotic candidate due to its low minimum inhibitory concentrations against pathogenic bacteria.

Synthesis Studies

Research has shown that tert-butyl 5-bromo-3-chloro-2-fluorobenzoate can be synthesized through a multi-step process involving bromination, chlorination, and fluorination:

- Bromination : Reacting tert-butyl benzoate with bromine in the presence of a Lewis acid catalyst.

- Chlorination : Treating the brominated product with chlorine gas.

- Fluorination : Introducing fluorine using a fluoride source.

This synthetic pathway is crucial for producing derivatives that may possess enhanced biological activities or improved pharmacological profiles.

Wirkmechanismus

The mechanism of action of tert-Butyl 5-bromo-3-chloro-2-fluorobenzoate involves its interaction with specific molecular targets and pathways . The presence of halogen atoms enhances its ability to form strong interactions with biological macromolecules, such as proteins and nucleic acids . These interactions can modulate enzymatic activity, gene expression, and signal transduction pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison and Similarity Metrics

Table 1 summarizes structurally related compounds and their similarity scores (based on molecular fingerprints or Tanimoto coefficients, where 1.0 indicates identical structures) :

| Compound Name | CAS Number | Substituent Positions | Similarity Score | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| tert-Butyl 5-bromo-3-chloro-2-fluorobenzoate | N/A | 5-Br, 3-Cl, 2-F | 1.00 | ~285.5 | Tri-halogenated, tert-butyl ester |

| tert-Butyl 4-bromo-2-fluorobenzoate | 612835-53-7 | 4-Br, 2-F | 0.94 | ~259.1 | Di-halogenated; lacks Cl at 3-position |

| tert-Butyl 4-bromo-2,6-difluorobenzoate | 955887-09-9 | 4-Br, 2-F, 6-F | 0.93 | ~277.1 | Tri-halogenated (two F atoms); Br at 4-position |

| Ethyl 5-bromo-2-fluorobenzoate | 1255208-34-4 | 5-Br, 2-F | 0.91 | ~247.0 | Ethyl ester; lacks Cl at 3-position |

| 5-Bromo-4-chloro-2-fluorobenzaldehyde | 866625-12-9 | 5-Br, 4-Cl, 2-F (aldehyde) | 0.85 | ~237.4 | Aldehyde group; different substitution pattern |

Physicochemical Properties

- Solubility : Increased halogenation reduces polarity, likely making the target compound less soluble in polar solvents (e.g., water) compared to less-halogenated analogues.

- Thermal Stability : The tert-butyl group may enhance thermal stability relative to ethyl esters, as observed in analogous benzoate systems .

Biologische Aktivität

Tert-Butyl 5-bromo-3-chloro-2-fluorobenzoate is an organic compound notable for its halogenated structure, which significantly influences its biological activity. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzoate ester, making it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The unique combination of these halogen substituents enhances its reactivity and potential interactions with biological targets.

- Molecular Formula : C12H10BrClF2O2

- Molecular Weight : Approximately 321.56 g/mol

- Structure : The compound features a tert-butyl ester group attached to a benzene ring, which is further substituted with bromine at the 5-position, chlorine at the 3-position, and fluorine at the 2-position.

The biological activity of tert-butyl 5-bromo-3-chloro-2-fluorobenzoate is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. The halogen substituents enhance the compound's binding affinity and selectivity towards these targets, facilitating enzyme inhibition and modulation of cellular processes.

Enzyme Inhibition

Research indicates that compounds with halogen substituents can enhance binding affinity towards specific enzymes. Tert-butyl 5-bromo-3-chloro-2-fluorobenzoate has been studied for its potential role in inhibiting enzymes involved in disease pathways, including those related to cancer and infectious diseases.

Case Studies

- Inhibition of Trypanosoma cruzi CYP51 : A study demonstrated that halogenated benzoates could inhibit the enzyme CYP51 in Trypanosoma cruzi, a parasite responsible for Chagas disease. The introduction of bromine and chlorine in similar compounds significantly increased their inhibitory potency against this target .

- SARS-CoV-2 Inhibition : Research on structurally similar compounds has shown promise in inhibiting viral enzymes such as nsp14 methyltransferase, suggesting that tert-butyl 5-bromo-3-chloro-2-fluorobenzoate may also exhibit antiviral properties .

Table 1: Summary of Biological Activities

Applications in Drug Discovery

The unique properties of tert-butyl 5-bromo-3-chloro-2-fluorobenzoate position it as a candidate for drug development. Its ability to interact with biological macromolecules suggests potential therapeutic applications, particularly in developing drugs targeting specific diseases where enzyme inhibition is crucial.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.